molecular formula C15H19N5 B12264215 1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole

1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole

Cat. No.: B12264215
M. Wt: 269.34 g/mol
InChI Key: QOSIQSJPGAXSTB-UHFFFAOYSA-N
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Description

1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The structure of this compound includes a pyrazole ring, a cyclopenta[d]pyrimidine ring, and an azetidine ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

The synthesis of 1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction. This reaction is known for its efficiency and high yield, making it suitable for the synthesis of complex heterocyclic compounds . The reaction conditions typically involve the use of a copper(I) catalyst and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.

Chemical Reactions Analysis

1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of a ketone or aldehyde derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

This compound has shown potential in various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anticancer activity. Some studies have shown that derivatives of this compound exhibit moderate to good anticancer activity against various cancer cell lines, including renal cancer cell lines . Additionally, it has been explored for its potential antiviral, antimicrobial, and antitumor properties.

Mechanism of Action

The mechanism of action of 1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby inhibiting their activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in the desired therapeutic effects. For example, its anticancer activity may be attributed to its ability to inhibit enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole can be compared with other similar compounds, such as pyrazolopyrimidine derivatives. These compounds share a similar core structure but differ in their substituents and functional groups. The unique combination of the pyrazole, cyclopenta[d]pyrimidine, and azetidine rings in this compound sets it apart from other compounds and contributes to its distinct chemical and biological properties. Similar compounds include pyrazolo[3,4-d]pyrimidine derivatives, which have been studied for their pharmacological potential as antiviral, antimicrobial, and antitumor agents .

Properties

Molecular Formula

C15H19N5

Molecular Weight

269.34 g/mol

IUPAC Name

4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C15H19N5/c1-11-5-18-20(6-11)9-12-7-19(8-12)15-13-3-2-4-14(13)16-10-17-15/h5-6,10,12H,2-4,7-9H2,1H3

InChI Key

QOSIQSJPGAXSTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC=NC4=C3CCC4

Origin of Product

United States

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